Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various substrates. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with phenyl and phenylacetamido groups makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H17NO3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22) |
InChI Key |
VVBMTVNOMPEXIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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